molecular formula C15H19N3O4 B2986524 isopropyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carboxylate CAS No. 1923113-02-3

isopropyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2986524
CAS No.: 1923113-02-3
M. Wt: 305.334
InChI Key: QKGOBKBSMUPERY-UHFFFAOYSA-N
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Description

Isopropyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carboxylate is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted with a hydroxyethyl group bearing a 2-methoxyphenyl moiety and an isopropyl ester at the 3-position. Triazole derivatives are widely studied for their pharmacological and agrochemical applications, particularly as antifungal agents, due to their ability to inhibit ergosterol biosynthesis . While direct data on this compound’s synthesis or activity is absent in the provided evidence, its structural features align with known bioactive triazole esters. For instance, analogous compounds like ethyl 1-(4-hydroxy-2-(2-hydroxy-4-methoxyphenyl)butyl)-1,2,4-triazole-3-carboxylate (compound 14, yield: 31%) demonstrate the feasibility of synthesizing such derivatives through established protocols .

Properties

IUPAC Name

propan-2-yl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-10(2)22-15(20)14-16-9-18(17-14)8-12(19)11-6-4-5-7-13(11)21-3/h4-7,9-10,12,19H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGOBKBSMUPERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NN(C=N1)CC(C2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that belong to the 1,2,4-triazole family. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C15H19N3O4
  • Molecular Weight : 305.334 g/mol
  • CAS Number : 1923113-02-3
  • Purity : Typically around 95% .

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit notable anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various leukemia cell lines. In vitro assays demonstrated significant antiproliferative activity with IC50 values lower than standard chemotherapeutic agents like ribavirin .

CompoundCell LineIC50 (µM)Reference
11gK56213.6 ± 0.3
6gCCRF-SB391 ± 15

Antifungal and Antibacterial Properties

The triazole scaffold is well-known for its antifungal activity. Compounds similar to this compound have been evaluated for their effectiveness against a range of fungal pathogens. The structure of triazoles allows them to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Additionally, antibacterial activities against Gram-positive and Gram-negative bacteria have been reported .

The biological activities of triazole derivatives often involve:

  • Enzyme Inhibition : They act as inhibitors of various enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
  • Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • Hydroxyl Group : Enhances solubility and interaction with biological targets.
  • Methoxyphenyl Substituent : Improves binding affinity to proteins involved in cancer pathways.

Case Studies

In a study investigating the anticancer potential of various triazole derivatives:

  • A series of compounds were synthesized and tested against several cancer cell lines.
  • The results indicated that modifications in the phenyl ring significantly impacted cytotoxicity and selectivity towards cancer cells over normal cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • 1,2,4-Triazole core : Common in antifungal agents (e.g., fluconazole) due to its interaction with fungal cytochrome P450 enzymes .
  • 2-Methoxyphenyl group : Electron-donating methoxy substituents may influence binding affinity compared to electron-withdrawing groups (e.g., chlorine in diniconazole) .
Table 1: Structural Comparison with Analogous Triazole Derivatives
Compound Name Core Structure Ester Group Aromatic Substituents Key Functional Differences
Target Compound 1,2,4-Triazole Isopropyl 2-Methoxyphenyl High lipophilicity, methoxy group
Compound 14 1,2,4-Triazole Ethyl 2-Hydroxy-4-methoxyphenyl Additional hydroxyl, lower lipophilicity
Tetraconazole 1,2,4-Triazole None 2,4-Dichlorophenyl Chlorine substituents, fluorinated chain
Diniconazole 1,2,4-Triazole None 2,4-Dichlorophenyl Enol structure, agricultural use

Physicochemical Properties

  • Solubility : Hydroxyl groups in compound 14 improve water solubility, whereas the target compound’s lack of polar groups may limit solubility .
Table 2: Hypothesized Activity Profile Based on Structural Features
Compound Name Antifungal Efficacy Solubility Metabolic Stability
Target Compound Moderate-High Low-Moderate High (ester group)
Compound 14 Moderate Moderate-High Moderate (hydroxyl)
Tetraconazole High Low High (chlorination)

Q & A

Q. What synthetic methodologies are optimal for preparing isopropyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carboxylate?

Methodological Answer: Synthesis typically involves multi-step reactions:

Core Triazole Formation: Condensation of hydrazine derivatives with carboxylic acid precursors under reflux conditions (e.g., using ethanol or THF as solvents).

Esterification: Reaction of the triazole carboxylic acid intermediate with isopropyl alcohol via acid-catalyzed esterification (e.g., H₂SO₄ or DCC/DMAP).

Side-Chain Functionalization: Alkylation or hydroxyethylation at the N1 position of the triazole ring using 2-(2-methoxyphenyl)epoxide or similar epoxide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Key Considerations: Monitor reaction progress via TLC or HPLC, and optimize stoichiometry to minimize byproducts like unreacted epoxide or dimerization.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC-MS: Confirm molecular weight and purity (>95% by area normalization).
  • NMR Spectroscopy:
    • ¹H NMR: Verify substituent positions (e.g., methoxyphenyl protons at δ 6.8–7.3 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm).
    • ¹³C NMR: Identify carbonyl (C=O) signals near δ 165–170 ppm and triazole ring carbons at δ 140–160 ppm.
  • X-ray Crystallography: Resolve conformational details (e.g., dihedral angles between the triazole ring and methoxyphenyl group) .

Q. What are the critical stability parameters for storing this compound?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent thermal degradation.
  • Humidity: Keep desiccated (RH < 30%) due to hygroscopic hydroxyethyl and ester groups.
  • Light Sensitivity: Protect from UV exposure to avoid photolytic cleavage of the methoxy group .

Advanced Research Questions

Q. How does the hydroxyethyl-methoxyphenyl substituent influence the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to test electronic effects on binding affinity.
    • Modify the hydroxyethyl chain length to assess steric effects (e.g., propyl vs. ethyl).
  • Assay Design:
    • Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC₅₀ determination.
    • Compare inhibition kinetics (Km, Vmax) against unsubstituted triazole derivatives to quantify substituent effects .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry.
  • Temperature-Dependent Studies: Measure solubility at 25°C vs. 37°C to assess thermodynamic parameters (ΔH, ΔS).
  • Co-solvent Systems: Evaluate PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility for in vitro studies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model binding poses in target enzymes (e.g., fungal lanosterol 14α-demethylase).
  • MD Simulations: Run 100-ns trajectories to assess stability of hydrogen bonds between the triazole carbonyl and active-site residues.
  • QSAR Models: Corrogate substituent electronegativity with inhibitory potency using partial least squares (PLS) regression .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

Methodological Answer:

  • Degradation Pathways:
    • Ester Hydrolysis: Protonation of the carbonyl oxygen accelerates cleavage in HCl (pH < 3).
    • Epimerization: Acid-catalyzed racemization at the hydroxyethyl chiral center (confirmed by chiral HPLC).
  • Mitigation Strategies:
    • Use buffered solutions (pH 5–7) for in vitro assays.
    • Introduce electron-donating groups to stabilize the ester moiety .

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